molecular formula C9H15NO2S B13828379 4-Thiazolecarboxylic acid,2-ethyl-2,5-dihydro-,1-methylethyl ester,(2s)-

4-Thiazolecarboxylic acid,2-ethyl-2,5-dihydro-,1-methylethyl ester,(2s)-

Cat. No.: B13828379
M. Wt: 201.29 g/mol
InChI Key: FZCGOVHKUYLGNJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique ester functional group, which makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- typically involves the reaction of 2-ethyl-2,5-dihydrothiazole with an appropriate esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include methanol and ethanol, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. Advanced techniques such as distillation and crystallization are employed to purify the final product. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. Its effects are mediated through binding to receptors, altering gene expression, and disrupting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolecarboxylic acid, 2-methyl-2,5-dihydro-, ethyl ester
  • 4-Thiazolecarboxylic acid, 2-(cyanoamino)-4,5-dihydro-, ethyl ester
  • 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Uniqueness

4-Thiazolecarboxylic acid, 2-ethyl-2,5-dihydro-, 1-methylethyl ester, (2S)- stands out due to its specific ester functional group and stereochemistry, which confer unique reactivity and biological activity

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

propan-2-yl (2S)-2-ethyl-2,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H15NO2S/c1-4-8-10-7(5-13-8)9(11)12-6(2)3/h6,8H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

FZCGOVHKUYLGNJ-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H]1N=C(CS1)C(=O)OC(C)C

Canonical SMILES

CCC1N=C(CS1)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.